molecular formula C22H23ClN2O2S B298685 1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbothioyl)-1H-indole

1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbothioyl)-1H-indole

Cat. No. B298685
M. Wt: 414.9 g/mol
InChI Key: TWPMHTBKJPNXMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbothioyl)-1H-indole is a synthetic compound that has been extensively studied for its potential scientific research applications. It is a member of the indole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbothioyl)-1H-indole is not fully understood. However, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase-3 pathway. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbothioyl)-1H-indole has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of HDACs. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbothioyl)-1H-indole in lab experiments is its potent anticancer activity. It has been shown to be effective against a variety of cancer cell lines, which makes it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on this compound.

Future Directions

There are several future directions for research on 1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbothioyl)-1H-indole. One direction is to further investigate its mechanism of action, particularly with regard to its inhibition of HDACs. Another direction is to explore its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of this compound for maximum therapeutic effect.

Synthesis Methods

The synthesis of 1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbothioyl)-1H-indole involves the reaction of 4-chloro-3-methylphenol with 2-chloroethyl morpholine in the presence of potassium carbonate. The resulting intermediate is then reacted with 1H-indole-3-carboxylic acid in the presence of thionyl chloride and morpholine to yield the final product.

Scientific Research Applications

1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbothioyl)-1H-indole has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbothioyl)-1H-indole

Molecular Formula

C22H23ClN2O2S

Molecular Weight

414.9 g/mol

IUPAC Name

[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-morpholin-4-ylmethanethione

InChI

InChI=1S/C22H23ClN2O2S/c1-16-14-17(6-7-20(16)23)27-13-10-25-15-19(18-4-2-3-5-21(18)25)22(28)24-8-11-26-12-9-24/h2-7,14-15H,8-13H2,1H3

InChI Key

TWPMHTBKJPNXMC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCOCC4)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCOCC4)Cl

Origin of Product

United States

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